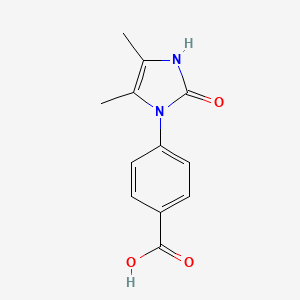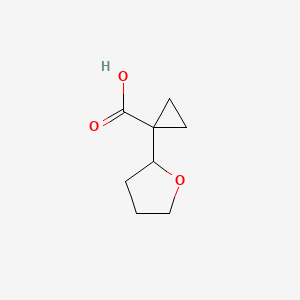
1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is also known by its IUPAC name, 1-(tetrahydrofuran-2-yl)cyclopropane-1-carboxylic acid . This compound features a cyclopropane ring attached to a carboxylic acid group and an oxolane (tetrahydrofuran) ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the oxolane ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: This step often involves the reaction of an alkene with a carbene or carbenoid reagent to form the cyclopropane ring.
Oxolane Ring Formation:
Analyse Des Réactions Chimiques
1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives, such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid depends on its specific application and the molecular targets involvedThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropane-1-carboxylic acid: Lacks the oxolane ring, making it less versatile in certain synthetic applications.
Tetrahydrofuran-2-carboxylic acid: Lacks the cyclopropane ring, which can affect its reactivity and biological activity.
Cyclopropane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the cyclopropane and oxolane rings, which provides a unique set of chemical and biological properties.
Propriétés
IUPAC Name |
1-(oxolan-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8(3-4-8)6-2-1-5-11-6/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEBYMZDMLQXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
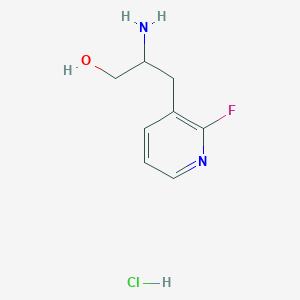
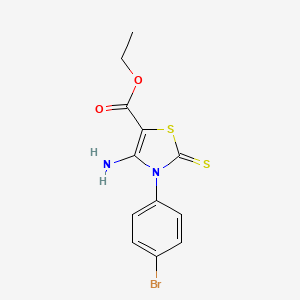
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744438.png)
![4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline](/img/structure/B2744442.png)
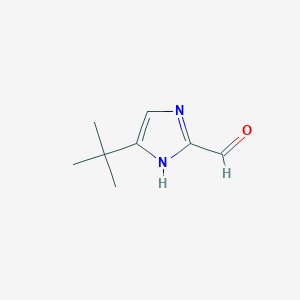
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2744446.png)
![8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2744447.png)
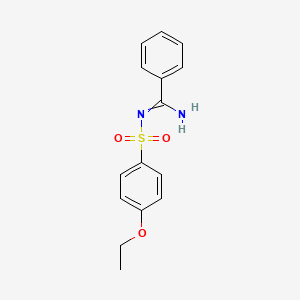
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2744449.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2744451.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2744452.png)
![N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2744454.png)
![(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2744455.png)
